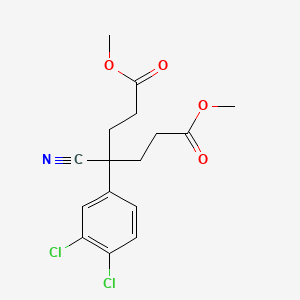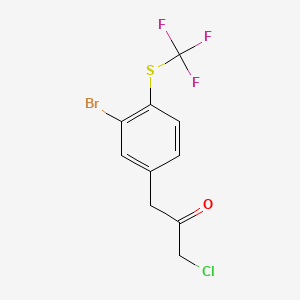
(4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid is a synthetic compound that is part of the family of Fmoc-protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino function in amino acid synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group of isoleucine is protected using the Fmoc group. This is usually achieved by reacting isoleucine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Oxazolidine Formation: The protected isoleucine is then reacted with a suitable aldehyde or ketone to form the oxazolidine ring. This step often requires acidic conditions to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the Fmoc group, which can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can target the oxazolidine ring, potentially opening it to form linear amino acid derivatives.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Linear amino acid derivatives.
Substitution: Free amino acid (isoleucine).
科学研究应用
(4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Drug Development: The compound is used in the development of peptide-based drugs, offering stability and ease of modification.
Biomaterials: It is used in the development of hydrogels and other biomaterials for tissue engineering and drug delivery.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
作用机制
The mechanism of action of (4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of peptides and proteins.
相似化合物的比较
Similar Compounds
(4S)-3-(Fmoc-Val)-2,2-dimethyl-oxazolidine-4-carboxylic acid: Similar structure but with valine instead of isoleucine.
(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid: Similar structure but with leucine instead of isoleucine.
(4S)-3-(Fmoc-Ala)-2,2-dimethyl-oxazolidine-4-carboxylic acid: Similar structure but with alanine instead of isoleucine.
Uniqueness
The uniqueness of (4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid lies in its specific use of isoleucine, which imparts distinct steric and hydrophobic properties to the resulting peptides. This can influence the folding, stability, and biological activity of the synthesized peptides, making it a valuable tool in peptide chemistry.
属性
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-5-16(2)23(24(30)29-22(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,5,14-15H2,1-4H3,(H,28,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHJSWOIIDYVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
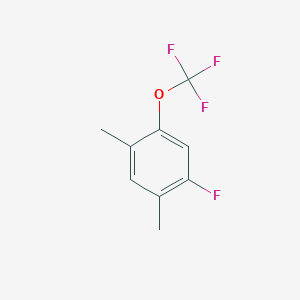
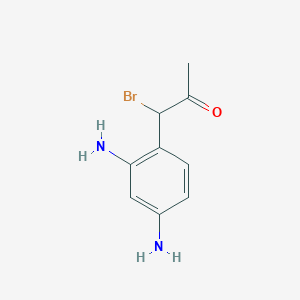
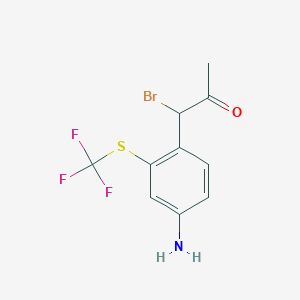
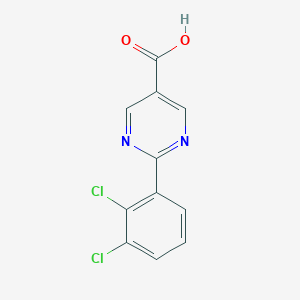
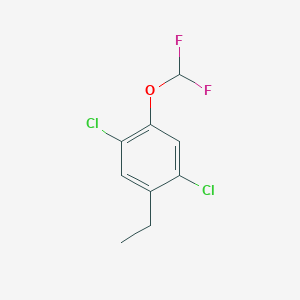

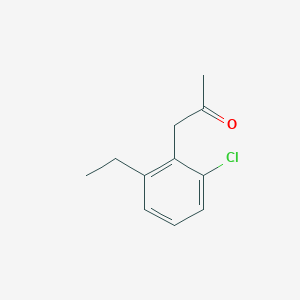

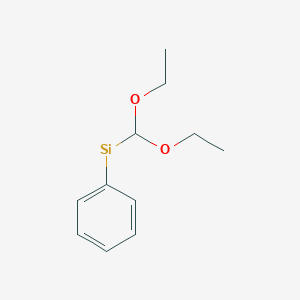
![[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14058555.png)
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-morpholinoethan-1-one](/img/structure/B14058558.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14058561.png)
